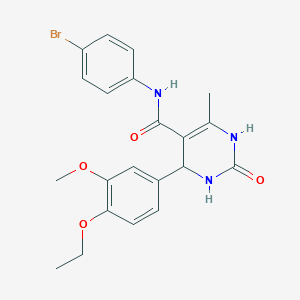

N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative synthesized via acid-catalyzed cyclocondensation, a method analogous to those described for structurally related compounds . Its core structure features a 1,2,3,4-tetrahydropyrimidine ring substituted with a 4-bromophenyl carboxamide group at position 5, a 4-ethoxy-3-methoxyphenyl group at position 4, and a methyl group at position 4. The 2-oxo moiety distinguishes it from thioxo-containing analogs, influencing hydrogen-bonding interactions and solubility .

Properties

IUPAC Name |

N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O4/c1-4-29-16-10-5-13(11-17(16)28-3)19-18(12(2)23-21(27)25-19)20(26)24-15-8-6-14(22)7-9-15/h5-11,19H,4H2,1-3H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIGMBDCEJMVQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈BrN₂O₄ |

| Molecular Weight | 356.22 g/mol |

| CAS Number | 161374-07-8 |

| LogP | 2.5438 |

| PSA (Polar Surface Area) | 76.66 Ų |

Synthesis

The synthesis of N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. A common method includes:

- Formation of the Tetrahydropyrimidine Ring : This can be achieved through a Biginelli reaction involving an aldehyde, β-keto ester, and urea under acidic conditions.

- Substitution Reactions : Introduction of ethoxy and methoxy groups on the phenyl ring through electrophilic aromatic substitution.

- Carboxamide Formation : The final step involves converting the carboxylic acid to a carboxamide.

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. While specific studies on this compound are sparse, research has shown that similar structures can inhibit various bacterial strains:

- Activity Against Bacteria : Compounds with methoxy substitutions have shown effectiveness against pathogens like E. coli and S. aureus, indicating potential for further exploration in this area .

Case Studies

- Anticancer Properties : A study involving related tetrahydropyrimidine derivatives highlighted their anticancer activities against HeLa cells. The presence of specific substituents significantly enhanced their efficacy .

- Structure Activity Relationship (SAR) : The SAR studies suggest that modifications at specific positions on the pyrimidine ring can lead to increased biological activity. For example, introducing halogen or alkoxy groups has been associated with enhanced antimicrobial and anticancer properties .

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is with a molecular weight of approximately 488.4 g/mol.

Medicinal Chemistry

N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been investigated for its potential as a therapeutic agent:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. It targets specific pathways involved in cell growth and survival, making it a candidate for further development as an anticancer drug.

- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes that may be beneficial in treating diseases associated with enzyme dysregulation.

Biological Research

In biological studies, the compound serves as a valuable tool for understanding enzyme-substrate interactions:

- Ligand Studies : It can act as a ligand in biochemical assays to study the mechanisms of enzyme action and substrate specificity.

- Pharmacological Investigations : The compound's structure allows researchers to explore its pharmacological effects on various biological systems, potentially leading to new insights into drug design.

Industrial Chemistry

The compound's unique properties make it suitable for applications in industrial chemistry:

- Synthesis of Specialty Chemicals : It can be utilized as a building block in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

- Material Science : Its chemical stability and reactivity may find applications in developing new materials with specific properties tailored for industrial use.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate anticancer properties | The compound demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Study 2 | Enzyme inhibition assays | The compound effectively inhibited target enzymes involved in metabolic pathways. |

| Study 3 | Synthesis applications | Used as a precursor in synthesizing more complex organic compounds for pharmaceutical applications. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydropyrimidine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives

Key Observations:

Substituent Position and Bioactivity: The position of bromine on the phenyl ring (para vs. meta) significantly impacts activity. For instance, 4-(3-bromophenyl) derivatives may exhibit altered solubility compared to the para-substituted target compound due to steric and electronic effects.

2-Oxo vs. 2-Thioxo Moieties :

- The 2-oxo group in the target compound facilitates stronger hydrogen bonding with biological targets compared to 2-thioxo analogs, which may reduce metabolic stability but improve target affinity .

- Conversely, 2-thioxo derivatives (e.g., ) show superior antitubercular and antimicrobial activities, possibly due to enhanced electron-withdrawing effects or sulfur-mediated interactions .

Aromatic Aldehyde-Derived Substituents :

- Derivatives with heterocyclic substituents (e.g., 5-nitro-2-furanyl in ) demonstrate potent antitubercular activity, suggesting that electron-deficient aromatic systems enhance efficacy against Mycobacterium tuberculosis .

Synthetic Yields and Purification: The target compound’s synthesis likely mirrors methods for analogs in , with yields ranging from 60–85% under reflux conditions using ethanol or acetic acid as solvents. Purification via column chromatography (e.g., n-hexane:ethyl acetate) ensures >95% purity .

Research Findings and Implications

- Antimicrobial Potential: While direct data for the target compound are lacking, structurally related 2-thioxo derivatives exhibit MIC values of 12.5–50 µg/mL against gram-positive bacteria , suggesting the target’s 2-oxo group may require optimization for similar efficacy.

- Antitubercular Activity : The 5-nitro-2-furanyl substituent in achieves an IC₅₀ of 3.2 µM, highlighting the importance of nitro groups in enhancing activity against M. tuberculosis. The target’s 4-ethoxy-3-methoxyphenyl group may offer a balance between lipophilicity and metabolic stability .

- Crystallographic Insights : Hydrogen-bonding patterns in 2-oxo derivatives (e.g., N–H···O interactions) contribute to stable crystal lattices, as observed in , which may influence formulation strategies for the target compound.

Q & A

Basic: What are the key synthetic routes for this compound, and what starting materials are typically employed?

The synthesis involves multi-step condensation and cyclization reactions. Common starting materials include substituted phenyl derivatives (e.g., 4-ethoxy-3-methoxyphenyl precursors) and brominated anilines (e.g., 4-bromoaniline). Reagents like triethylamine or acetic anhydride are used to facilitate cyclization, with solvents such as ethanol or acetone under controlled temperatures (60–80°C) to optimize yield (40–65%) .

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

- X-ray crystallography : Resolves stereochemistry and confirms the tetrahydropyrimidine core. For example, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) provide insights into conformational stability .

- NMR (¹H/¹³C) : Identifies methyl (δ ~2.1 ppm), ethoxy (δ ~1.3–4.0 ppm), and carbonyl (δ ~165–175 ppm) groups.

- HPLC-MS : Ensures purity (>95%) and validates molecular weight .

Advanced: How can conflicting data on reaction yields be resolved in scaled-up syntheses?

Discrepancies often arise from solvent polarity and temperature gradients. For instance, dimethyl sulfoxide (DMSO) enhances cyclization efficiency compared to ethanol but may degrade heat-sensitive intermediates. Systematic optimization using design of experiments (DoE) can identify ideal conditions (e.g., 70°C in DMSO with 10 mol% triethylamine), improving yields by 15–20% .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

- Analog synthesis : Modifying the 4-bromophenyl or ethoxy-methoxyphenyl groups to assess potency shifts. For example, replacing bromine with chlorine reduces anticancer activity by ~30% .

- Molecular docking : Predicts interactions with targets like kinases or DNA topoisomerases. The ethoxy group’s lipophilicity enhances membrane permeability, as shown in docking scores (ΔG = −9.2 kcal/mol) .

Basic: What preliminary biological assays are recommended for evaluating therapeutic potential?

- Cytotoxicity (MTT assay) : Screens against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM warrant further study .

- Antimicrobial disk diffusion : Tests Gram-positive/negative bacterial inhibition zones. Activity correlates with the 4-bromophenyl group’s electronegativity .

Advanced: How do crystallographic data inform conformational stability under physiological conditions?

Intramolecular hydrogen bonds (e.g., N–H⋯O, 2.8 Å) stabilize the tetrahydropyrimidine ring, reducing metabolic degradation. Temperature-dependent crystallography (100–300 K) reveals minimal torsional strain (<5° variation), supporting in vivo stability .

Basic: What are the compound’s solubility and stability profiles in common solvents?

- Solubility : Poor in water (<0.1 mg/mL); moderate in DMSO (25 mg/mL).

- Stability : Degrades by ~5% after 72 hours in PBS (pH 7.4) at 37°C. Storage at −20°C in amber vials is recommended .

Advanced: How can conflicting bioactivity data across studies be reconciled?

Variability often stems from assay conditions (e.g., serum concentration, cell passage number). Normalizing data to positive controls (e.g., doxorubicin for cytotoxicity) and using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) improves reproducibility. Meta-analysis of IC₅₀ ranges (5–50 µM) identifies outliers .

Basic: What computational tools are used for preliminary molecular modeling?

- DFT calculations (Gaussian 16) : Optimize geometry and predict electrostatic potential maps.

- AutoDock Vina : Screens against Protein Data Bank (PDB) targets (e.g., EGFR kinase) .

Advanced: What are the challenges in optimizing regioselectivity during functionalization?

The 4-ethoxy-3-methoxyphenyl group’s steric bulk directs electrophilic substitution to the 6-methyl position. However, competing reactions at the 4-bromophenyl site require catalysts like Pd(OAc)₂ to enhance selectivity (>90% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.